molecular formula C13H19N3O B2809221 1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202080-65-5

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2809221
CAS No.: 2202080-65-5
M. Wt: 233.315
InChI Key: QMGHQXBNSLGBRJ-UHFFFAOYSA-N
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Description

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a cyclopropyl group, a tert-butyl group, and a but-2-yn-1-yl substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves a multi-step process. One common method is the one-pot parallel synthesis approach, which involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This method is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(but-2-yn-1-yl)-3-tert-butyl-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the cyclopropyl and tert-butyl groups, along with the triazole ring, makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

5-tert-butyl-2-but-2-ynyl-4-cyclopropyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-5-6-9-15-12(17)16(10-7-8-10)11(14-15)13(2,3)4/h10H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGHQXBNSLGBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)N(C(=N1)C(C)(C)C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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